molecular formula C9H6F2O3 B12633027 3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid CAS No. 919601-54-0

3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid

Cat. No.: B12633027
CAS No.: 919601-54-0
M. Wt: 200.14 g/mol
InChI Key: JCKSRLIPDBJQLG-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets. Additionally, the compound can interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 3,5-Difluorophenylacetic acid
  • 3,5-Difluorohydrocinnamic acid

Uniqueness

3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid is unique due to the presence of both a hydroxy group and a double bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The difluorophenyl group also contributes to its enhanced stability and binding properties .

Properties

CAS No.

919601-54-0

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(3,5-difluorophenyl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-4,12H,(H,13,14)

InChI Key

JCKSRLIPDBJQLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C=C(C(=O)O)O

Origin of Product

United States

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